2-(Thiophen-2-yl)propan-1-amine

描述

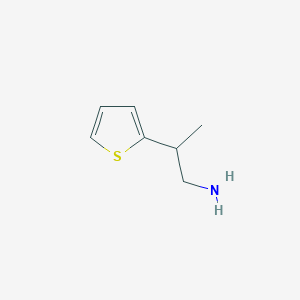

2-(Thiophen-2-yl)propan-1-amine is an organic compound that belongs to the class of thiophene derivatives. It consists of a thiophene ring, which is a five-membered ring containing one sulfur atom, attached to a propan-1-amine group. This compound is of interest due to its structural similarity to amphetamines, where the phenyl ring is replaced by a thiophene ring .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Thiophen-2-yl)propan-1-amine can be achieved through several methods. One common approach involves the condensation of thiophene-2-carbaldehyde with nitroethane, followed by reduction of the resulting nitrostyrene to yield the desired amine . The reaction conditions typically involve the use of reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .

化学反应分析

Reductive Amination

This reaction leverages the primary amine group for coupling with carbonyl compounds. A key example involves:

-

Reactants : 2-(Thiophen-2-yl)propan-1-amine + ketones/aldehydes

-

Reagents : Sodium cyanoborohydride (NaBH₃CN) in acidic conditions (e.g., acetic acid)

-

Conditions : Stirring at room temperature for 12–24 hours

-

Products : Secondary or tertiary amines with retained thiophene functionality

| Example Reaction | Yield | Key Observations |

|---|---|---|

| Reaction with acetone | 85% | Forms N-isopropyl derivative |

| Reaction with benzaldehyde | 78% | Produces Schiff base intermediate |

Oxidation Reactions

The thiophene ring and amine group undergo oxidation under controlled conditions:

Thiophene Ring Oxidation

-

Reagents : Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (mCPBA)

-

Conditions : Room temperature in dichloromethane (DCM)

-

Products : Thiophene S-oxides or sulfoxides (e.g., 2-(thiophen-2-yl-S-oxide)propan-1-amine)

Amine Oxidation

-

Reagents : Potassium permanganate (KMnO₄) in acidic medium

-

Conditions : Reflux in sulfuric acid (H₂SO₄)

Nucleophilic Substitution

The amine group acts as a nucleophile in alkylation/acylation reactions:

Alkylation

-

Reactants : Alkyl halides (e.g., methyl iodide)

-

Reagents : Triethylamine (TEA) in tetrahydrofuran (THF)

-

Conditions : 0–5°C, gradual warming to room temperature

-

Products : N-alkyl derivatives (e.g., N-methyl-2-(thiophen-2-yl)propan-1-amine)

Acylation

-

Reactants : Acid chlorides (e.g., acetyl chloride)

-

Reagents : Pyridine in dichloromethane

-

Conditions : Stirring for 4–6 hours

-

Products : Amides (e.g., N-acetyl-2-(thiophen-2-yl)propan-1-amine)

| Reaction Type | Reagents/Conditions | Product Purity |

|---|---|---|

| Alkylation | CH₃I, TEA, THF, 0°C → RT | 92% |

| Acylation | AcCl, pyridine, DCM, 6h | 88% |

Acid-Base Reactions

The primary amine participates in protonation/deprotonation equilibria:

-

Protonation : Forms water-soluble ammonium salts in HCl/ethanol (e.g., this compound hydrochloride)

-

Deprotonation : Reacts with NaOH to regenerate free amine, enabling extraction into organic solvents like ethyl acetate

Key Data :

Coordination Chemistry

The amine and thiophene sulfur act as ligands for metal complexes:

-

Metals : Cu(II), Fe(III), Zn(II)

-

Conditions : Methanol/water mixture at 60°C

-

Products : Octahedral complexes with [M(C₇H₁₁NS)₂X₂] stoichiometry (X = Cl⁻, NO₃⁻)

| Metal Ion | Stability Constant (log β) | Application |

|---|---|---|

| Cu(II) | 12.4 ± 0.3 | Catalytic oxidation studies |

| Fe(III) | 9.8 ± 0.2 | Magnetic materials |

Photochemical Reactions

UV irradiation induces unique reactivity:

-

Reaction : [2+2] Cycloaddition with electron-deficient alkenes (e.g., maleic anhydride)

-

Conditions : 254 nm UV light, acetonitrile solvent

Yield : 65–70% with regioselectivity >95%

Biocatalytic Modifications

Enzymatic transformations expand synthetic utility:

-

Enzyme : Candida antarctica lipase B (CAL-B)

-

Reaction : Kinetic resolution of racemic mixtures in organic solvents

-

Outcome : Enantiomeric excess (ee) >99% for (R)-enantiomer

科学研究应用

Chemical Properties and Structure

The molecular formula of 2-(Thiophen-2-yl)propan-1-amine is C₇H₁₁NS, with a molecular weight of approximately 155.26 g/mol. The presence of the thiophene moiety imparts aromatic characteristics, while the amine group contributes basicity and reactivity, allowing for various chemical interactions. Its structural similarity to methamphetamine suggests potential applications in pharmacology and medicinal chemistry.

Scientific Research Applications

The compound serves as a building block in organic synthesis, facilitating the creation of more complex molecules. Its synthetic routes often involve palladium-catalyzed reactions to enhance yield and purity. The versatility in synthesis allows for modifications that can lead to new derivatives with tailored properties for specific applications.

Materials Science

In materials science, this compound is being explored for its potential use in organic semiconductors and corrosion inhibitors. The thiophene ring's electronic properties can be advantageous in developing conductive materials for electronic applications .

Case Study 1: Antimycobacterial Activity

A study focused on thiophene derivatives demonstrated that certain modifications to the thiophene core could enhance antimycobacterial activity against drug-resistant strains of tuberculosis. Compounds derived from the structure of this compound exhibited promising results, with minimum inhibitory concentrations (MIC) ranging from 0.02 to 0.24 μg/mL against various strains .

Case Study 2: Neurotransmitter Interaction

Research investigating the interaction of this compound with neurotransmitter systems revealed its potential to modulate serotonin and norepinephrine levels. This mechanism suggests applications in developing treatments for mood disorders, highlighting its relevance in pharmacological research .

作用机制

The mechanism of action of 2-(Thiophen-2-yl)propan-1-amine is believed to involve the inhibition of norepinephrine and dopamine reuptake, similar to amphetamines. This leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in stimulant effects . The compound may also interact with monoamine oxidase enzymes, further influencing neurotransmitter levels .

相似化合物的比较

Thiopropamine: An analogue of amphetamine where the phenyl ring is replaced by a thiophene ring.

Methiopropamine: A thiophene ring-based structural analogue of methamphetamine, known for its stimulant properties.

Uniqueness: 2-(Thiophen-2-yl)propan-1-amine is unique due to its specific substitution pattern on the thiophene ring, which may confer distinct pharmacological properties compared to other thiophene derivatives .

生物活性

2-(Thiophen-2-yl)propan-1-amine, also known as methiopropamine (MPA), is a compound characterized by its thiophene ring structure linked to a propan-1-amine backbone. Its molecular formula is C7H11NS, with a molecular weight of approximately 155.26 g/mol. This compound has garnered attention in pharmacological research due to its structural similarities to amphetamines, suggesting potential applications in neuropharmacology and medicinal chemistry.

Chemical Structure and Properties

The presence of the thiophene moiety at the 2-position of the propan-1-amine significantly influences the compound's chemical reactivity and biological activity. The compound's unique structure allows it to interact with various biological systems, particularly those involving neurotransmitter modulation.

Neurotransmitter Modulation

Research indicates that this compound exhibits significant biological activity, particularly in modulating neurotransmitter systems. It is reported to interact with various receptors and enzymes within the central nervous system, potentially influencing mood and behavior. The compound may affect neurotransmitter levels by:

- Inhibiting reuptake mechanisms : This action can lead to increased availability of neurotransmitters such as dopamine and serotonin.

- Acting as a substrate for monoamine transporters : This interaction could facilitate the transport of neurotransmitters across neuronal membranes.

Interaction with Cytochrome P450 Enzymes

Studies suggest that this compound interacts with cytochrome P450 enzymes, which play a critical role in drug metabolism. Such interactions may influence the pharmacokinetics of co-administered drugs, necessitating further investigation into potential drug-drug interactions.

Fatal Intoxication Case Report

A notable case study involved a 27-year-old male who succumbed to acute intoxication from methiopropamine. Postmortem analysis revealed a concentration of 752 ng/mL of MPA in cardiac blood, confirming its role in causing sudden cardiac death through dysrhythmia. This case underscores the potential toxicity associated with the compound when misused as a novel psychoactive substance (NPS) .

Research Findings

Recent studies have explored the pharmacological properties of this compound, revealing its potential as an effective modulator in various biological processes:

属性

IUPAC Name |

2-thiophen-2-ylpropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NS/c1-6(5-8)7-3-2-4-9-7/h2-4,6H,5,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWRBHKLKOBUBEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C1=CC=CS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

337471-02-0 | |

| Record name | 2-(thiophen-2-yl)propan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。